molecular formula C11H12Cl2O B13605040 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol

1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13605040
M. Wt: 231.11 g/mol
InChI Key: IPSOGRLBSWHDKK-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 3,4-dichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method includes the reaction of 3,4-dichlorophenylacetonitrile with a cyclopropyl Grignard reagent, followed by hydrolysis to yield the desired ethan-1-ol derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
  • 3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one
  • 1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethan-1-ol

Comparison: 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature may influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H12Cl2O/c1-7(14)11(4-5-11)8-2-3-9(12)10(13)6-8/h2-3,6-7,14H,4-5H2,1H3

InChI Key

IPSOGRLBSWHDKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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